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Compound of Interest

Methyl 3-bromo-2-
Compound Name:
hydroxybenzoate

Cat. No.: B1422725

An In-depth Technical Guide to Methyl 3-bromo-2-hydroxybenzoate

Introduction

Methyl 3-bromo-2-hydroxybenzoate, identified by CAS Number 28165-45-9, is a
halogenated derivative of methyl salicylate.[1] It serves as a pivotal intermediate and building
block in the field of organic synthesis.[2] With the molecular formula CsH7BrOs and a molecular
weight of 231.04 g/mol , its structure incorporates a methyl ester, a phenolic hydroxyl group,
and a bromine atom on a benzene ring.[3] This strategic arrangement of functional groups
imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of complex
molecules, particularly within the pharmaceutical and material science sectors.[2] This guide
provides a comprehensive overview of its chemical and physical properties, spectroscopic
profile, synthesis, reactivity, and safe handling protocols, tailored for researchers and
professionals in drug development.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in research
and development. The properties of Methyl 3-bromo-2-hydroxybenzoate are summarized
below.

Core Chemical Properties
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A compilation of the key identifiers and physical properties for Methyl 3-bromo-2-
hydroxybenzoate is presented in the table below. It is important to note that while some
physical properties like melting and boiling points are not consistently reported across all
databases, the available data provides a foundational reference.

Property Value Source(s)

methyl 3-bromo-2-
IUPAC Name [3]
hydroxybenzoate

Methyl 3-Bromosalicylate, 3-
Synonyms Bromo-2-Hydroxybenzoic Acid [3]
Methyl Ester

CAS Number 28165-45-9 [1]
Molecular Formula CsH7BrOs [1]
Molecular Weight 231.04 g/mol [1]
Monoisotopic Mass 229.95786 Da [4]
Appearance Solid [5]
Melting Point 277-278 °C [2]
Predicted XlogP 3.0 [4]

Note: The reported melting point of 277-278 °C appears unusually high and may require
experimental verification.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of Methyl 3-
bromo-2-hydroxybenzoate. While experimental spectra are lot-specific, the following section
details the expected spectroscopic characteristics based on its molecular structure.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the different chemical environments of the protons.

e -OCHs (Methyl Ester): A singlet peak expected around 3.9 ppm.
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o Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region
(approx. 6.8-7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets,
or doublet of doublets) depend on the electronic effects of the hydroxyl, bromo, and ester
groups. For the parent compound, methyl 2-hydroxybenzoate, these protons resonate
between 6.8 and 7.8 ppm.[6]

e -OH (Phenolic Hydroxyl): A broad singlet that can appear over a wide chemical shift range,
often downfield, and its position is concentration and solvent dependent.

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon
skeleton.

e C=0 (Ester Carbonyl): Expected to be the most downfield signal, typically in the range of
165-175 ppm.

o Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm region. The carbon
attached to the hydroxyl group will be shifted downfield, while the carbon bearing the
bromine atom will also show a characteristic shift.

e -OCHs (Methyl Carbon): A signal expected in the upfield region, around 50-55 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups
present in the molecule.

O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3100-3500
cm~1, characteristic of a hydrogen-bonded hydroxyl group.[7]

e C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just
above 3000 cm~1, while the aliphatic C-H stretch of the methyl group is expected just below
3000 cm~1 (e.g., ~2955 cm™1).[7]

e C=0 Stretch (Ester): A strong, sharp absorption band is anticipated in the range of 1680-
1730 cm~1, which is characteristic of an a,3-unsaturated or aromatic ester.

e C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm~1 region.

e C-O Stretch (Ester and Phenol): Strong bands are expected between 1000-1300 cm™1.
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass and
fragmentation of the molecule.

e Molecular lon Peak: The spectrum will show a characteristic pair of peaks for the molecular
ion due to the two stable isotopes of bromine (7°Br and 8!Br), which have a near 1:1 natural
abundance. These peaks will appear at m/z values corresponding to [CsH77°BrOs]* and
[CsH781BrOs]*.[4]

» Fragmentation: Common fragmentation patterns would include the loss of the methoxy group
(-OCHs) or the entire methoxycarbonyl group (-COOCH:S3).

Synthesis and Reactivity

Understanding the synthesis and reactivity of Methyl 3-bromo-2-hydroxybenzoate is key to
its effective use as a chemical intermediate.

Synthetic Pathways

The primary route for synthesizing Methyl 3-bromo-2-hydroxybenzoate involves the
esterification of its parent carboxylic acid, 3-bromo-2-hydroxybenzoic acid. An alternative
approach is the direct, regioselective bromination of methyl salicylate.
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Caption: Synthetic routes to Methyl 3-bromo-2-hydroxybenzoate.

The hydroxyl group of methyl salicylate is a strongly activating ortho-, para-director, while the
methyl ester is a deactivating meta-director. The combined influence directs the incoming
bromine electrophile to the positions ortho and para to the hydroxyl group. The 3-position is
one of the activated sites, leading to the desired product.

Key Chemical Reactivity

The molecule's functionality allows for a range of chemical transformations, making it a
versatile building block.

e Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to introduce various
substituents. It also imparts slight acidity to the molecule.
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o Ester Group: Susceptible to hydrolysis (acidic or basic) to yield the parent carboxylic acid. It
can also be converted to amides via aminolysis or reduced to an alcohol.

e Aromatic Ring & C-Br Bond: The electron-rich aromatic ring can undergo further electrophilic
substitution, although the existing substituents will influence the position and reactivity. The
carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki,
Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds,
which is a cornerstone of modern drug discovery.

Methyl 3-bromo-2-hydroxybenzoate
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Caption: Principal reactivity pathways for Methyl 3-bromo-2-hydroxybenzoate.

Applications in Drug Development and Research

As a fine chemical intermediate, Methyl 3-bromo-2-hydroxybenzoate is primarily utilized in
the synthesis of more complex molecules.[2] Its utility in drug discovery stems from its capacity
to serve as a scaffold that can be elaborated through reactions at its three distinct functional
sites. The presence of the bromine atom is particularly significant, as it allows for the
introduction of diverse molecular fragments via cross-coupling reactions, a common strategy
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for building libraries of potential drug candidates and for the synthesis of active pharmaceutical
ingredients (APIs).

Safety, Handling, and Storage

Proper handling of Methyl 3-bromo-2-hydroxybenzoate is essential to ensure laboratory
safety. The compound is classified with several hazard statements.

GHS Hazard Information

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).[3][8]

e GHS Pictogram: GHSO07 (Exclamation Mark).[3]

» Signal Word: Warning.[3]

Recommended Safety Protocols

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[9]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a
face shield, and a lab coat.[9]

e Handling: Avoid breathing dust, fumes, or spray. Wash hands and any exposed skin
thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]

o Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store
locked up.[9]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[9]

Experimental Protocols
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The following protocols are illustrative and should be adapted and optimized based on specific

laboratory conditions and scales.

Protocol 1: Synthesis via Fischer Esterification

Objective: To synthesize Methyl 3-bromo-2-hydroxybenzoate from 3-bromo-2-

hydroxybenzoic acid.

Materials:

3-bromo-2-hydroxybenzoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,
rotary evaporator.

Procedure:

To a round-bottom flask, add 3-bromo-2-hydroxybenzoic acid (1.0 eq).
Add an excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reagent and solvent.
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor
the reaction progress using Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.
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e Dissolve the residue in an organic solvent like ethyl acetate.

» Transfer the solution to a separatory funnel and wash sequentially with water, saturated
sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

» Purify the crude product by recrystallization or column chromatography to obtain pure
Methyl 3-bromo-2-hydroxybenzoate.

Protocol 2: Synthesis via Bromination of Methyl
Salicylate

Objective: To synthesize Methyl 3-bromo-2-hydroxybenzoate by direct bromination.

Materials:

Methyl 2-hydroxybenzoate (methyl salicylate)

Liquid bromine (Br2) or N-Bromosuccinimide (NBS)

Solvent (e.g., glacial acetic acid or dichloromethane)

Sodium thiosulfate solution

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:

» Dissolve methyl salicylate (1.0 eq) in the chosen solvent (e.g., glacial acetic acid) in a round-
bottom flask equipped with a magnetic stirrer and a dropping funnel.

e Cool the flask in an ice bath to 0-5 °C.

e Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30-60
minutes, maintaining the low temperature. A patent for a similar reaction suggests a
temperature range of -10 °C to 50 °C.[10]
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 After the addition is complete, allow the reaction to stir at room temperature for several hours
or until TLC indicates the consumption of the starting material.

e Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any
unreacted bromine.

e Proceed with an aqueous workup. If dichloromethane was used, wash the organic layer with
water and brine. If acetic acid was used, it may need to be neutralized and the product
extracted with an organic solvent.

o Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced
pressure.

 Purify the resulting crude product, which may contain isomers, by column chromatography or
recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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